

# An In-depth Technical Guide to Methyl 4-nitrobutanoate (CAS: 13013-02-0)

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## Compound of Interest

Compound Name: Methyl 4-nitrobutanoate

Cat. No.: B135756

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## Introduction

**Methyl 4-nitrobutanoate** is an aliphatic nitro compound and a derivative of butyric acid. Its chemical structure, featuring both a methyl ester and a terminal nitro group, makes it a versatile intermediate in organic synthesis. This document provides a comprehensive technical overview of **methyl 4-nitrobutanoate**, including its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data, and a discussion of its potential biological significance, particularly as a precursor to bioactive molecules and its putative role as a nitric oxide donor.

## Chemical and Physical Properties

**Methyl 4-nitrobutanoate** is a colorless to pale yellow liquid.<sup>[1]</sup> A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Methyl 4-nitrobutanoate**

Property	Value	Reference(s)
CAS Number	13013-02-0	
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>4</sub>	[2]
Molecular Weight	147.13 g/mol	[2]
Appearance	Clear yellow to amber liquid	[3]
Boiling Point	106-110 °C at 9 mmHg	
Density	1.149 g/mL at 25 °C	
Refractive Index (n <sub>20</sub> /D)	1.438	
InChI Key	UBSPKGKFFQKZJB-UHFFFAOYSA-N	[2]
SMILES	COC(=O)CCC--INVALID-LINK-[O-]	[2]

## Synthesis of Methyl 4-nitrobutanoate

A highly efficient method for the synthesis of **methyl 4-nitrobutanoate** is the microwave-assisted Michael addition of nitromethane to methyl acrylate, catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).<sup>[4][5]</sup>

## Experimental Protocol: Microwave-Assisted Michael Addition

Reaction Scheme:

Materials:

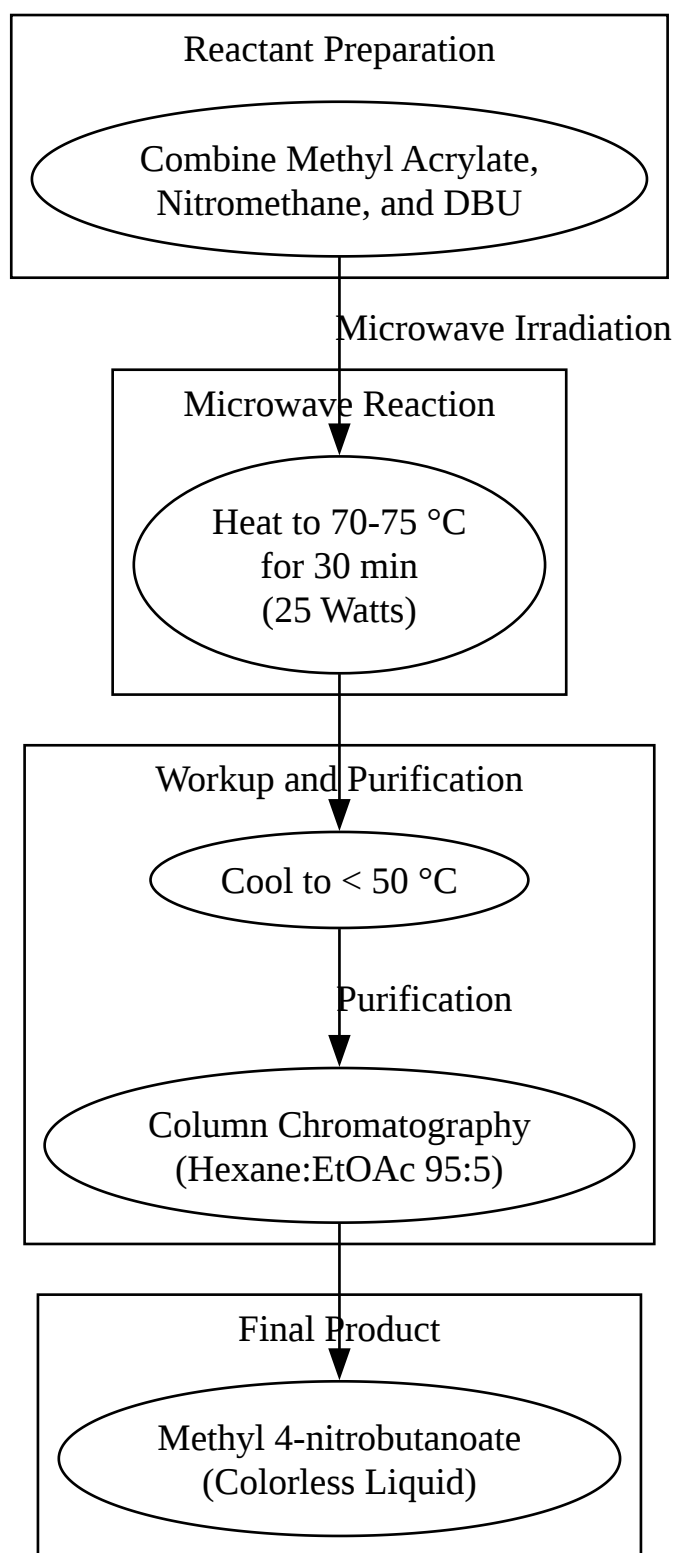
- Methyl acrylate
- Nitromethane
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

- Hexane
- Ethyl acetate
- Microwave reactor (e.g., monomode CEM Discover)

Procedure:

- In a vessel suitable for microwave synthesis, combine methyl acrylate (10 mmol), nitromethane (25 mmol), and DBU (0.05 mmol).[\[4\]](#)[\[5\]](#)
- Seal the vessel and place it in the microwave reactor.
- Heat the reaction mixture to 70-75 °C with a power of 25 Watts for 30 minutes.[\[4\]](#)[\[5\]](#)
- After the reaction is complete, cool the vessel to below 50 °C using a flow of compressed air.
- The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate (95:5) eluent.[\[4\]](#)[\[5\]](#)
- The final product, **methyl 4-nitrobutanoate**, is obtained as a colorless liquid. The reported yield for this protocol is 69%.[\[4\]](#)[\[5\]](#)

Diagram 1: Experimental Workflow for the Synthesis of **Methyl 4-nitrobutanoate**



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Caption: Workflow for the synthesis of **methyl 4-nitrobutanoate**.

## Spectroscopic Data

The structural confirmation of **methyl 4-nitrobutanoate** is achieved through various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Data for **Methyl 4-nitrobutanoate** in CDCl<sub>3</sub>

Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Integration/Assignment	Reference(s)
<sup>1</sup> H NMR	2.04-2.33	m	4H (CH <sub>2</sub> CH <sub>2</sub> NO <sub>2</sub> )	<a href="#">[4]</a> <a href="#">[5]</a>
	2.36-2.49	m	2H (CH <sub>2</sub> CO)	
	3.69	s	3H (OCH <sub>3</sub> )	
<sup>13</sup> C NMR	28.86	-	CH <sub>2</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
	30.10	-	CH <sub>2</sub>	
	52.20	-	OCH <sub>3</sub>	
	86.77	-	CH <sub>2</sub> NO <sub>2</sub>	
	172.32	-	C=O	

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **methyl 4-nitrobutanoate** shows a characteristic fragmentation pattern. A notable fragment is observed at m/z 116, corresponding to the loss of the methoxy group (M-OCH<sub>3</sub>).[\[4\]](#)[\[5\]](#)

## Infrared (IR) Spectroscopy

While a specific full spectrum for **methyl 4-nitrobutanoate** is not readily available in the searched literature, the expected characteristic IR absorption bands can be predicted based on its functional groups. These would include strong absorptions for the C=O stretch of the ester

(around  $1740\text{ cm}^{-1}$ ), and strong asymmetric and symmetric stretches for the nitro group (around  $1550$  and  $1370\text{ cm}^{-1}$ , respectively).

## Reactivity and Potential Applications

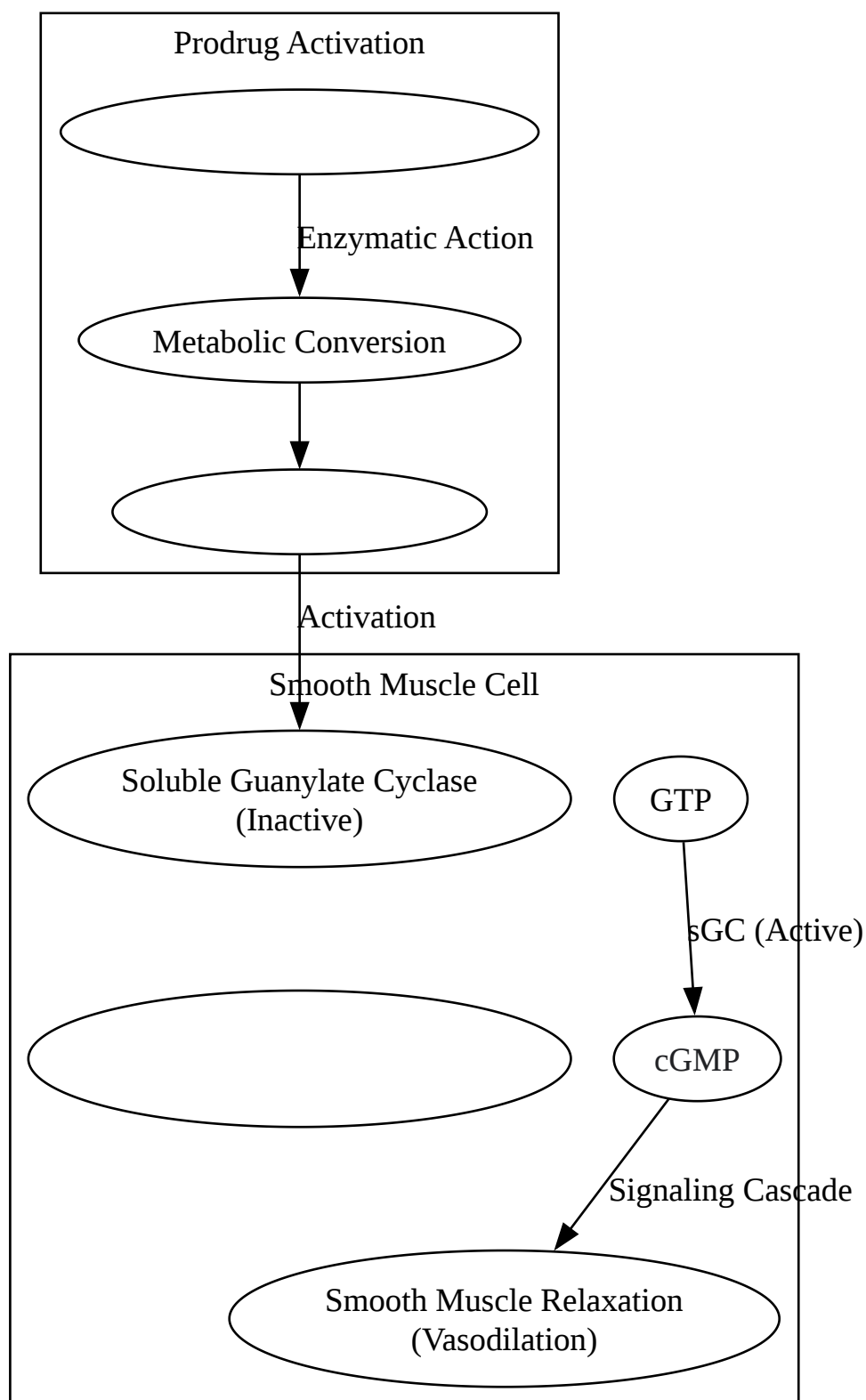
**Methyl 4-nitrobutanoate** is a valuable synthetic intermediate. The nitro group can be reduced to an amine, providing access to  $\gamma$ -amino esters, which are precursors to important molecules like  $\gamma$ -aminobutyric acid (GABA) analogues.[6] The carbon alpha to the nitro group is acidic and can be deprotonated to form a nitronate anion, which can act as a nucleophile in various C-C bond-forming reactions, such as the Henry reaction.

## Potential Biological Significance: Nitric Oxide Donor Pathway

Aliphatic nitro compounds and their ester derivatives have been investigated for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[7][8] A significant area of interest is their potential to act as prodrugs that release nitric oxide (NO) in vivo.[9] Nitric oxide is a critical signaling molecule involved in numerous physiological processes, most notably vasodilation.[10]

The proposed mechanism involves the enzymatic or metabolic conversion of the nitroalkane to release NO. This released NO can then activate soluble guanylate cyclase (sGC) in smooth muscle cells.[1] The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Increased levels of cGMP then initiate a signaling cascade that results in the relaxation of smooth muscle and vasodilation.[11]

Diagram 2: Proposed Nitric Oxide Signaling Pathway for **Methyl 4-nitrobutanoate**



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Caption: Putative NO-mediated vasodilation pathway.

## Safety and Handling

**Methyl 4-nitrobutanoate** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS).

## Conclusion

**Methyl 4-nitrobutanoate** is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via a microwave-assisted Michael addition is efficient and provides good yields. The presence of both a nitro and an ester functional group allows for a variety of chemical transformations, making it a useful building block in organic synthesis. Its potential to act as a nitric oxide donor opens up avenues for its investigation in drug development, particularly in the context of cardiovascular and inflammatory diseases. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.

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